molecular formula C19H15FN2O4S B2384240 Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate CAS No. 1396861-64-5

Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate

Cat. No.: B2384240
CAS No.: 1396861-64-5
M. Wt: 386.4
InChI Key: KXCHAHRPGVTQPR-UHFFFAOYSA-N
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Description

Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate is a complex organic compound that features a benzoate ester, an azetidine ring, and a fluorobenzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate typically involves multiple steps, starting with the preparation of the fluorobenzo[d]thiazole intermediate. This intermediate is then reacted with azetidine-1-carbonyl chloride under controlled conditions to form the azetidine derivative. Finally, the benzoate ester is introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoate or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate is unique due to the combination of its structural features, including the fluorobenzo[d]thiazole moiety and the azetidine ring. This combination imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable target for research and development.

Biological Activity

Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Moiety : The thiazole ring is synthesized through methods like the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
  • Azetidine Derivative Formation : The azetidine ring is formed via cyclization reactions using azetidine-1-carbonyl chloride.
  • Esterification : Finally, the benzoate ester is introduced through esterification reactions.

These synthetic routes are crucial for optimizing yield and purity while adhering to green chemistry principles to minimize environmental impact.

Antimicrobial Properties

Research indicates that compounds containing a thiazole nucleus exhibit various medicinal properties, including antimicrobial activity. Specifically, this compound has shown potential in inhibiting bacterial growth by disrupting lipid biosynthesis in bacterial membranes.

Antitumor Activity

The compound has also been evaluated for its antitumor effects. Studies suggest that derivatives of thiazole can induce apoptosis in cancer cells, potentially through the activation of caspases and the modulation of cell cycle regulators.

Enzyme Inhibition

In vitro assays have demonstrated that this compound can act as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, which may improve cognitive function in affected individuals .

In Vitro Studies

A study conducted on various thiazole derivatives, including this compound, revealed significant inhibitory activity against AChE with an IC50 value indicating submicromolar potency. This suggests that structural modifications can enhance metabolic stability and efficacy against targets associated with cognitive decline .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies highlight how modifications to the thiazole and azetidine moieties influence biological activity. For instance, the introduction of different substituents on the benzene rings has been shown to enhance both potency and selectivity towards specific biological targets .

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its antimicrobial activity may involve interference with lipid biosynthesis pathways in bacteria, while its antitumor effects could be mediated through apoptotic pathways activated by caspase cascades.

Properties

IUPAC Name

methyl 4-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4S/c1-25-18(24)12-7-5-11(6-8-12)17(23)22-9-13(10-22)26-19-21-16-14(20)3-2-4-15(16)27-19/h2-8,13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCHAHRPGVTQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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